molecular formula C20H18O12 B1264882 myricetin-3-O-beta-D-xylopyranoside

myricetin-3-O-beta-D-xylopyranoside

Cat. No.: B1264882
M. Wt: 450.3 g/mol
InChI Key: SBEOEJNITMVWLK-CFSKSFDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Flavonoid Glycosides in Academic Research

Flavonoid glycosides represent a vast and diverse group of natural compounds widely distributed throughout the plant kingdom. uobasrah.edu.iq They are polyphenolic molecules in which a flavonoid aglycone (the non-sugar part) is attached to one or more sugar moieties via a glycosidic bond. nih.gov This glycosylation significantly impacts the physical and chemical properties of the flavonoid, often increasing its water solubility and stability compared to the aglycone form. mdpi.com

In academic research, flavonoid glycosides are of immense interest due to their broad spectrum of biological activities and potential health benefits. uobasrah.edu.iq These compounds are integral components of many medicinal plants, fruits, and vegetables. nih.gov Scientific inquiry has focused on their antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective properties, among others. uobasrah.edu.iqnih.gov The study of flavonoid glycosides is a cornerstone of pharmacognosy, phytochemistry, and medicinal chemistry, as researchers seek to understand their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals. uobasrah.edu.iqexlibrisgroup.com

Significance of Myricetin-3-O-beta-D-xylopyranoside as a Research Subject

This compound is a specific glycoside of the flavonol myricetin (B1677590). Myricetin itself is a well-studied flavonoid recognized for its potent antioxidant, anti-inflammatory, and anticancer activities. nih.gov The significance of this compound as a research subject stems from its identity as a naturally occurring derivative of myricetin. nih.govnih.gov

The attachment of a xylose sugar to the myricetin core at the 3-position creates a unique molecule with distinct properties. Research into this specific compound allows for the investigation of how this particular glycosylation pattern affects the bioavailability, metabolism, and biological activity of the parent myricetin molecule. As a plant metabolite, its identification in various species prompts further study into its ecological role and its potential as a biomarker in chemotaxonomy. nih.govebi.ac.uk Studying specific glycosides like this one is crucial for building a more detailed understanding of the structure-activity relationships within the vast family of flavonoids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15+,17-,20+/m1/s1

InChI Key

SBEOEJNITMVWLK-CFSKSFDZSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Myricetin 3 O Beta D Xylopyranoside

Botanical Sources and Isolation Studies

Myricetin-3-O-beta-D-xylopyranoside has been identified and isolated from various plant species, where it exists as a component of the plant's natural chemical makeup.

Research has specifically highlighted the presence of this compound in certain plants. For instance, it has been isolated from Mimosa diplotricha and has also been reported in Vaccinium macrocarpon (the American cranberry). nih.govebi.ac.uk The compound is a xylose derivative where the hydrogen of the anomeric hydroxy group is substituted by myricetin (B1677590). ebi.ac.uk

Further research has led to the isolation of related myricetin glycosides from other plants, such as myricetin-3-O-β-galactopyranoside from the aerial parts of Davilla elliptica, a plant used in traditional Brazilian medicine. nih.gov Similarly, myricetin-3-O-β-D-glucopyranoside has been identified in the root bark of Myrica cerifera and in Camellia sinensis (tea plant) and Combretum micranthum. biocrick.comnih.gov The leaves of Morella rubra (Chinese bayberry) have also been found to be a rich source of myricetin derivatives. nih.gov

Table 1: Selected Plant Sources of Myricetin Glycosides

Plant SpeciesMyricetin Glycoside
Mimosa diplotrichaThis compound
Vaccinium macrocarponThis compound, myricetin 3-O-beta-L-galactopyranoside
Davilla ellipticamyricetin-3-O-β-galactopyranoside
Myrica ceriferamyricetin 3-O-beta-D-glucopyranoside, myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside
Camellia sinensismyricetin 3-O-beta-D-glucopyranoside
Combretum micranthummyricetin 3-O-beta-D-glucopyranoside
Morella rubramyricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside, myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside
Sphaerophysa salsulamyricetin-3-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside
Pimenta dioicamyricetin 3-O-beta-L-galactopyranoside
Limonium tetragonummyricetin 3-O-β-D-galactopyranoside

This compound is a type of flavonoid that is found in nature in a glycosidically bound form. nih.gov This means that a myricetin molecule is attached to a sugar molecule, in this case, xylose. ebi.ac.uk This attachment is a common characteristic of flavonoids in plants. The general structure of myricetin includes a pentahydroxyflavone backbone. ebi.ac.uk

The glycosidic bond can involve various sugars, leading to a wide array of myricetin derivatives found in nature. For example, besides the xylopyranoside, other forms include myricetin-3-O-β-D-galactopyranoside, myricetin-3-O-α-l-rhamnopyranoside, and myricetin-3-O-β-D-glucopyranoside. nih.govnih.govnih.gov The specific sugar attached can influence the compound's properties and biological activity.

Factors Influencing Natural Abundance in Plant Matrices for Research

The concentration of this compound and other flavonoids in plants is not static and can be influenced by a variety of factors. These factors are important for researchers who aim to isolate and study these compounds.

Environmental conditions play a significant role. For instance, exposure to ultraviolet (UVA) radiation can affect the production of flavonoids in plant cells. mdpi.com Plants produce these compounds in part to protect themselves from environmental stressors, so factors like light intensity, temperature, and nutrient availability can impact their abundance.

The specific part of the plant being analyzed is also a critical factor. In Morella rubra, for example, the leaves have been found to have a much higher content of flavonols like myricetin compared to the mature fruits. nih.gov Similarly, myricetin 3-O-beta-D-glucopyranoside is found in the root bark of Myrica cerifera. biocrick.com The stage of development of the plant can also influence the concentration of these compounds.

For researchers, the choice of extraction and isolation methods is crucial for obtaining these compounds from plant matrices. Techniques such as percolation, column chromatography, and high-performance liquid chromatography (HPLC) are commonly used to separate and purify myricetin glycosides from plant extracts. nih.govresearchgate.net The solvent used for extraction, such as ethanol (B145695) or methanol, also affects the yield and purity of the isolated compounds. ebi.ac.uknih.gov

Biosynthesis and Chemical Synthesis of Myricetin and Its Xylopyranoside Derivative

Enzymatic Pathways in Myricetin (B1677590) Biosynthesis

The journey to myricetin begins with the general phenylpropanoid pathway, a fundamental process in plants that gives rise to a vast array of secondary metabolites.

Precursor Compounds and Intermediate Transformations (e.g., Chalcone (B49325), Naringenin)

The biosynthesis of myricetin is a multi-step process involving several precursor and intermediate compounds. The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. numberanalytics.comnih.govtandfonline.com This reaction is a critical entry point into flavonoid biosynthesis. numberanalytics.comwikipedia.org The resulting chalcone is then isomerized by the enzyme chalcone isomerase to produce the flavanone (B1672756) naringenin. nih.govresearchgate.net

From naringenin, the pathway can proceed through hydroxylation steps to generate various dihydroflavonols. nih.gov For the synthesis of myricetin, naringenin is first hydroxylated to produce dihydrokaempferol (B1209521) (aromadendrin). nih.gov Dihydrokaempferol then serves as a substrate for further hydroxylation to yield dihydromyricetin (B1665482). nih.govwikipedia.org Finally, dihydromyricetin is oxidized to form myricetin. wikipedia.org

Key Enzymes and Their Catalytic Roles (e.g., Chalcone Synthase, Flavonoid 3',5'-hydroxylase)

Several key enzymes orchestrate the intricate transformations in myricetin biosynthesis.

Chalcone Isomerase (CHI): Following the action of CHS, CHI (EC 5.5.1.6) facilitates the cyclization of naringenin chalcone into (2S)-naringenin, a crucial intermediate. nih.govresearchgate.net

Flavanone 3-hydroxylase (F3H): This enzyme (EC 1.14.11.9) introduces a hydroxyl group at the C3 position of the flavanone ring, converting naringenin to dihydrokaempferol. nih.govphytomorphology.com

Flavonoid 3',5'-hydroxylase (F3'5'H): A member of the cytochrome P450 family (EC 1.14.14.81), F3'5'H is a pivotal enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of flavonoids. cabidigitallibrary.orgnih.govuniprot.orgnih.gov It can act on dihydrokaempferol to produce dihydromyricetin. nih.govresearchgate.net The activity of this enzyme is crucial for the production of myricetin and other 3',5'-hydroxylated flavonoids. cabidigitallibrary.orgresearchgate.net In some cases, a cytochrome b5 is required for the full activity of F3'5'H. nih.gov

Flavonol Synthase (FLS): This enzyme (EC 1.14.20.6) catalyzes the final step in myricetin formation by introducing a double bond and a hydroxyl group, converting dihydromyricetin into myricetin. nih.govqmul.ac.uk

Enzyme EC Number Function in Myricetin Biosynthesis
Chalcone Synthase (CHS)2.3.1.74Catalyzes the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. nih.govwikipedia.org
Chalcone Isomerase (CHI)5.5.1.6Isomerizes naringenin chalcone to naringenin. nih.govresearchgate.net
Flavanone 3-hydroxylase (F3H)1.14.11.9Hydroxylates naringenin to form dihydrokaempferol. nih.govphytomorphology.com
Flavonoid 3',5'-hydroxylase (F3'5'H)1.14.14.81Hydroxylates dihydrokaempferol to produce dihydromyricetin. nih.govresearchgate.net
Flavonol Synthase (FLS)1.14.20.6Oxidizes dihydromyricetin to form myricetin. nih.govqmul.ac.uk

Biosynthesis of Myricetin Glycosides

Once myricetin is synthesized, it can undergo further modifications, most notably glycosylation, to form a diverse array of myricetin glycosides.

Glycosyltransferase Activity in Xylosylation

The attachment of a xylose sugar to the myricetin core is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). These enzymes utilize an activated sugar donor, in this case, UDP-xylose (UDP-Xyl), and transfer the xylose moiety to a specific hydroxyl group on the myricetin molecule. nih.govoup.com The formation of myricetin-3-O-beta-D-xylopyranoside involves the transfer of xylose to the 3-hydroxyl group of myricetin. nih.govebi.ac.uk

Role in Downstream Metabolite Production (e.g., Montbretin Biosynthesis)

Myricetin glycosides, including the xylopyranoside derivative, can serve as intermediates in the biosynthesis of more complex metabolites. nih.gov A notable example is the biosynthesis of montbretin A (MbA), a potent inhibitor of human pancreatic α-amylase with potential applications in managing diabetes. nih.govoup.comnih.gov

The biosynthesis of MbA is a complex process that begins with myricetin. nih.govoup.com This core molecule undergoes a series of glycosylation and acylation steps. nih.govplantae.org The formation of myricetin glycosides is a crucial part of this pathway. nih.gov For instance, the biosynthesis of MbA involves the stepwise addition of various sugar units, including xylose, to the myricetin backbone. nih.govoup.com Specifically, a flavonol glycoside 4'-O-xylosyltransferase, CcUGT4, has been identified as the enzyme that catalyzes the attachment of xylose to an intermediate in the MbA pathway. oup.comnih.gov This highlights the integral role of myricetin xylosylation in the production of this complex and biologically active natural product.

Synthetic Methodologies for Myricetin and Derivatives

While plants are the natural source of myricetin and its derivatives, chemical synthesis provides a means to produce these compounds for research and potential therapeutic applications. The synthesis often involves protecting the numerous hydroxyl groups of the myricetin backbone, followed by selective glycosylation and deprotection steps.

Recent research has focused on developing efficient synthetic routes to various myricetin derivatives. rsc.orgnih.govresearchgate.netnih.govrsc.org For example, derivatives containing pyridazinone have been synthesized from the natural product myricitrin. rsc.orgrsc.org Other synthetic strategies involve the introduction of pyrazole (B372694) piperazine (B1678402) amide moieties to the myricetin structure. nih.gov Additionally, a series of myricetin derivatives with different disaccharide groups have been designed and synthesized to explore their biological activities. researchgate.net These synthetic efforts not only provide access to these complex molecules but also allow for the creation of novel analogs with potentially enhanced properties.

Chemical Synthesis Approaches for Myricetin Aglycone

The synthesis of the myricetin aglycone, the foundational structure of its glycosides, has been approached through various chemical strategies. One notable method involves the oxidation of dihydromyricetin. In this process, an alkaline solution is added to an aqueous solution of dihydromyricetin, which is then heated. Subsequently, a selenium dioxide solution is introduced, and the mixture is stirred at reflux temperature to yield myricetin.

Furthermore, regioselective synthesis methods have been developed to produce myricetin derivatives, which inherently require the synthesis of the myricetin aglycone as a precursor. These methods often employ protective group strategies to control the reactivity of the various hydroxyl groups on the flavonoid scaffold, allowing for specific modifications.

Glycosylation Strategies for this compound Synthesis

The attachment of a xylose sugar moiety to the myricetin aglycone at the 3-position to form this compound is a challenging yet crucial step. While a specific, detailed chemical synthesis protocol for this exact compound is not widely documented, general strategies for flavonoid glycosylation can be applied.

A key challenge in the chemical glycosylation of myricetin is achieving regioselectivity, as myricetin possesses multiple hydroxyl groups with varying reactivity. The 3-hydroxyl group is often more reactive, which can be exploited for selective glycosylation. nih.gov A common approach involves the protection of the other hydroxyl groups on the myricetin backbone, followed by the coupling of a protected xylose donor, such as a xylosyl bromide or trichloroacetimidate, in the presence of a suitable promoter. Subsequent deprotection of the sugar and aglycone hydroxyl groups yields the final product.

The choice of protecting groups for both the myricetin aglycone and the xylose donor is critical to the success of the synthesis. For instance, benzyl (B1604629) or silyl (B83357) ethers are often used to protect the phenolic hydroxyls of myricetin, while acetyl or benzoyl groups are common for protecting the hydroxyls of the xylose moiety. The stereochemistry of the glycosidic bond is also a significant consideration, with the goal being the formation of the β-anomer. This is often influenced by the nature of the protecting group at the C-2 position of the xylose donor and the reaction conditions.

Biotechnological and Enzymatic Synthesis of Glycosides

Biotechnological and enzymatic approaches offer a promising alternative to chemical synthesis for producing flavonoid glycosides, often with high regioselectivity and stereoselectivity, thus avoiding the need for complex protection and deprotection steps. researchgate.net While the direct enzymatic synthesis of this compound is not extensively reported, the synthesis of other flavonoid xylosides and myricetin glycosides provides a strong foundation for its potential production using biocatalysts.

The enzymatic synthesis of flavonoid glycosides typically involves a glycosyltransferase (GT), which catalyzes the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to the flavonoid aglycone. For the synthesis of this compound, a UDP-xylose-dependent glycosyltransferase that is specific for the 3-hydroxyl group of myricetin would be required.

Whole-cell biocatalysis using engineered microorganisms like Escherichia coli has emerged as a powerful strategy. nih.gov In this approach, the genes for the biosynthesis of the necessary UDP-sugar (in this case, UDP-xylose) and the specific glycosyltransferase are introduced into the host organism. The engineered cells can then convert the exogenously supplied myricetin aglycone into the desired xyloside. For example, the synthesis of quercetin-3-O-xyloside has been successfully demonstrated in E. coli by expressing genes for UDP-xylose biosynthesis and a flavonoid-specific glycosyltransferase. nih.gov A similar strategy could be adapted for myricetin.

Furthermore, enzymatic synthesis has been successfully applied to produce other myricetin glycosides. For instance, myricetin-3-O-galactoside has been synthesized using an engineered E. coli strain expressing a UDP-galactose biosynthetic pathway and a flavonol 3-O-galactosyltransferase. nih.govresearchgate.net This demonstrates the feasibility of using engineered microbes to produce specific myricetin glycosides. The key to producing this compound through this method lies in the identification and characterization of a suitable xylosyltransferase that accepts myricetin as a substrate.

Advanced Analytical Methodologies in Myricetin 3 O Beta D Xylopyranoside Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate molecular architecture of myricetin-3-O-beta-D-xylopyranoside.

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

In the analysis of flavonoid glycosides like this compound, specific NMR data are crucial. For instance, the anomeric proton signal in the ¹H NMR spectrum, with its characteristic chemical shift and coupling constant, helps to establish the β-configuration of the xylopyranoside linkage. For related compounds, an anomeric proton signal at δ 5.32 (J = 7.3 Hz) has been indicative of a β-D-xylopyranoside moiety. mdpi.com Furthermore, ¹³C NMR data corroborates the structure by revealing the chemical shifts of the sugar carbons and the aglycone. The glycosylation position on the myricetin (B1677590) backbone is often confirmed by observing the downfield shift of the carbon atom at the point of sugar attachment. nih.gov Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign all proton and carbon signals and to confirm the connectivity between the xylose sugar and the myricetin aglycone. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Flavonoid Glycosides

Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
Anomeric Proton (Xylose) ~5.3 ppm (d, J ≈ 7 Hz) ~104 ppm
Myricetin Aglycone Various signals Various signals

Note: Specific chemical shifts can vary depending on the solvent and instrumentation used. Data is illustrative based on typical values for related flavonoid xylosides.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful technique used for the identification and quantification of this compound. chemfaces.com It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used approach. nih.gov In a typical LC-MS analysis, the compound is first separated from other components in a mixture by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₂₀H₁₈O₁₂), the expected exact mass is approximately 450.0798 g/mol . nih.gov

Tandem mass spectrometry (MS/MS or MS²) further fragments the parent ion, providing valuable structural information. The fragmentation pattern often reveals the loss of the xylose sugar moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the myricetin aglycone (m/z 318). This characteristic fragmentation is a key identifier for myricetin glycosides. massbank.eu

Table 2: Mass Spectrometry Data for Myricetin-3-O-xyloside

Parameter Value Reference
Formula C₂₀H₁₈O₁₂ massbank.eu
Exact Mass 450.0798 nih.gov
Precursor Ion [M-H]⁻ (m/z) 449 massbank.eu
Major Fragment Ion (m/z) 317 (Myricetin aglycone) massbank.eu

Data obtained from negative ion mode ESI-MS analysis.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of flavonoid glycosides. semanticscholar.orgresearchgate.net Reversed-phase HPLC, using a C18 column, is frequently employed for the separation of these compounds. researchgate.net A gradient elution system, typically involving a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of this compound from other structurally similar flavonoids. researchgate.net

The retention time of the compound in the HPLC system is a characteristic parameter that aids in its identification when compared to a known standard. semanticscholar.org Furthermore, HPLC coupled with a photodiode array (PDA) detector can provide UV-Vis spectral data, which is also characteristic for flavonoids and assists in their identification. researchgate.net Preparative HPLC is used to isolate larger quantities of the pure compound for further structural elucidation and biological testing. nih.gov

Bioactivity-Guided Fractionation and Isolation

Bioactivity-guided fractionation is a strategic approach used to isolate bioactive compounds, including this compound, from natural sources. nih.gov This process involves systematically separating a crude plant extract into fractions using various chromatographic techniques. Each fraction is then tested for a specific biological activity.

The active fractions are subjected to further separation and purification, often using a combination of techniques such as column chromatography over silica (B1680970) gel or Sephadex, and preparative HPLC. nih.govnih.gov This iterative process of separation and bioassay ultimately leads to the isolation of the pure, active compound. For example, a study on Davilla elliptica used this approach to isolate myricetin-3-O-β-galactopyranoside, a related compound, based on its antinociceptive activity. nih.gov This methodology is highly effective for discovering novel bioactive natural products and for isolating known compounds with specific biological functions.

Integrated Analytical Platforms (e.g., HPLC-SPE-NMR for related glycosides)

The integration of multiple analytical techniques, often referred to as hyphenated techniques, provides a powerful and efficient workflow for the analysis of complex mixtures and the identification of novel compounds. An example of such an integrated platform is High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR). researchgate.net

While direct HPLC-NMR is a powerful tool, it can be limited by sensitivity issues. nih.gov The offline combination of HPLC with SPE and NMR offers a significant gain in sensitivity. researchgate.net In this approach, peaks of interest from an HPLC separation are trapped onto an SPE cartridge. The trapped compound is then eluted with a deuterated solvent and analyzed by NMR. This method allows for the acquisition of high-quality NMR data from very small amounts of a compound isolated from a complex mixture, facilitating the structural elucidation of flavonoid glycosides. researchgate.net This integrated approach is particularly valuable in natural product research for the rapid identification of known compounds and the characterization of new ones.

Structure Activity Relationship Sar Studies of Myricetin and Its Xylopyranoside Derivative

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone (aglycone), significantly modifies the compound's physicochemical properties, such as solubility, stability, and bioavailability. This, in turn, has a profound and often complex impact on biological activity.

The attachment of a xylopyranoside group to the 3-hydroxyl position of myricetin (B1677590) creates myricetin-3-O-beta-D-xylopyranoside. nih.gov Generally, the substitution of the 3-hydroxyl group can lead to a decrease in certain activities. For instance, a free 3-hydroxyl group is often associated with potent metal-chelating activity, and its substitution with a sugar moiety can have a negative influence on this specific capability. researchgate.net

However, the effect of glycosylation is not universally inhibitory and is highly dependent on the specific biological target. In some cases, glycosylation can enhance or enable specific activities. For example, while myricetin itself was found to be inactive against certain human leukemic cell lines, its derivatives with modified hydroxyl groups have shown cytotoxic effects, indicating that substitution at these sites is critical for this particular activity. researchgate.net Furthermore, other myricetin glycosides, such as myricetin-3-O-rhamnoside, have demonstrated notable antifungal activity. researchgate.net Similarly, galloyl-rhamnoside derivatives of myricetin have been identified as potent inhibitors of α-glucosidase, an enzyme relevant to diabetes management. researchgate.net

This evidence suggests that while glycosylation at the C3 position might diminish activities that rely on a free 3-hydroxyl group (e.g., some antioxidant mechanisms), it can also confer specificity for other biological targets, potentially by altering how the molecule interacts with enzymes or cell membranes.

CompoundModificationObserved EffectReference
MyricetinAglycone (no sugar)Inactive against certain leukemic cell lines. researchgate.net
Myricetin-3-O-rhamnosideGlycosylation at C3Exhibits antifungal activity against C. albicans. researchgate.net
Myricetin-3-O-(galloyl)-α-L-rhamnosideGlycosylation & Acylation at C3Potent α-glucosidase inhibition. researchgate.net
Myricetin Glycosides (General)Glycosylation at C3Decreased metal chelation activity compared to aglycone. researchgate.net

Role of Hydroxyl Group Substitutions (e.g., Ring A, Ring B)

The number and position of hydroxyl (-OH) groups on the aromatic A and B rings are paramount to the biological activity of myricetin.

The B-ring of myricetin features a pyrogallol (B1678534) structure (three adjacent hydroxyl groups at the 3', 4', and 5' positions). This arrangement is a critical factor in its potent antioxidant activity. nih.gov The antioxidant capacity of flavonoids is often directly correlated with the number of hydroxyl groups on the B-ring. nih.govmdpi.com Myricetin, with its three -OH groups on the B-ring, generally exhibits stronger antioxidant properties than quercetin (B1663063) (two -OH groups) and kaempferol (B1673270) (one -OH group). mdpi.com The hydroxyl group at the C-4′ position, in particular, has been noted to play a significant role in its activity against lipid peroxide radicals. nih.gov

Hydroxyl groups on the A-ring also contribute to myricetin's pharmacological profile. The presence of adjacent hydroxyl groups in the A-ring can enhance copper chelation potency. researchgate.net Furthermore, some studies suggest that the 7-hydroxyl group may play a major role in the anti-Candida potential of flavonoids. researchgate.net The combination of hydroxyl groups at C-3, 7, 3', and 4' is considered a prerequisite for certain activities like topoisomerase inhibition. nih.gov

FlavonolB-Ring Hydroxyl GroupsRelative Antioxidant ActivityReference
Myricetin3 (3', 4', 5')Highest mdpi.com
Quercetin2 (3', 4')Intermediate mdpi.com
Kaempferol1 (4')Lowest mdpi.com

Significance of Specific Structural Moieties (e.g., B-ring pyrogallol, 3',4'-catechol, C2-C3 double bond)

Beyond individual hydroxyl groups, larger structural motifs within the myricetin molecule are responsible for its diverse effects.

B-ring Pyrogallol Group: As mentioned, this 3',4',5'-trihydroxyl configuration on the B-ring is a primary determinant of myricetin's potent antioxidant and radical-scavenging capabilities. nih.gov This structure is also linked to its pro-oxidant activity under certain conditions, such as in the presence of metal ions like iron. nih.govnih.gov The enhanced biological activity of myricetin compared to other flavonols is largely attributed to this highly hydroxylated B-ring. nih.gov

3',4'-Catechol Group: The catechol structure (adjacent hydroxyls at 3' and 4'), which is a component of the larger pyrogallol group, is a well-established feature for conferring high antioxidant activity. Myricetin incorporates and expands upon this feature.

C2-C3 Double Bond and C4-Keto Group: The combination of the double bond between carbons 2 and 3 in the C-ring, conjugated with the keto group at the C4 position, is another crucial structural element. This arrangement allows for electron delocalization across the molecule, which is important for stabilizing the flavonoid radical after it has donated a hydrogen atom, thus contributing to its antioxidant function. This C2-C3 double bond and C4-keto group have also been identified as likely responsible for strong inhibitory effects on COX-2 expression, contributing to anti-inflammatory activity. nih.gov Furthermore, this moiety, in conjunction with the B-ring hydroxyls, is believed to be responsible for the cytotoxicity of myricetin against certain cancer cells. nih.gov

Structural MoietyAssociated Biological ActivityReference
B-ring Pyrogallol (3',4',5'-OH)Potent Antioxidant & Pro-oxidant Activity nih.govnih.gov
C2-C3 Double BondCytotoxicity, Anti-inflammatory (COX-2 Inhibition) nih.gov
C4-Keto GroupCytotoxicity, Anti-inflammatory (COX-2 Inhibition), Metal Chelation researchgate.netnih.gov

Correlation of Structure with Specific Pharmacological Effects (e.g., Cytotoxicity, Antioxidant Activity)

The specific pharmacological effects of myricetin and its derivatives are a direct consequence of the interplay between the structural features discussed above.

Antioxidant Activity: Myricetin's strong antioxidant capacity is unequivocally linked to the pyrogallol group on its B-ring. nih.govnih.gov This activity is exerted through two primary mechanisms:

Radical Scavenging: The multiple hydroxyl groups, especially on the B-ring, can readily donate hydrogen atoms to neutralize free radicals. The resulting flavonoid radical is stabilized by electron delocalization across the C2-C3 double bond and C4-keto group.

Metal Chelation: Myricetin can chelate metal ions like iron and copper, which prevents them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. nih.govnih.gov The 3-hydroxyl and 5-hydroxyl groups, along with the C4-keto group, are key sites for metal chelation. researchgate.net Glycosylation at the 3-position, as in this compound, can diminish this chelating ability. researchgate.net

Cytotoxicity: The cytotoxic effects of myricetin against cancer cells appear to be multifactorial. Key structural requirements include the C2-C3 double bond, the C4-keto function, and the hydroxyl groups on the B-ring. nih.gov Myricetin has been shown to selectively inhibit the proliferation of human hepatocellular carcinoma cells at concentrations that are significantly less toxic to normal human hepatocytes. mdpi.com The mechanism often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death). mdpi.com The impact of glycosylation on cytotoxicity is complex; while the aglycone was inactive in one study, its derivatives were not, suggesting that the sugar moiety can modulate this effect, possibly by altering cellular uptake or interaction with specific molecular targets. researchgate.net

Future Research Directions and Translational Perspectives

Elucidating Underexplored Mechanisms of Action

While research has linked myricetin-3-O-beta-D-xylopyranoside to certain biological effects, the precise molecular mechanisms often remain superficial. For instance, studies on extracts containing this compound have demonstrated an ability to reduce cell vitality and induce apoptosis in human prostate carcinoma cells (DU-145). researchgate.netnih.gov This apoptotic activity is reportedly mediated through a caspase-dependent pathway and may be linked to the modulation of redox-sensitive mechanisms. researchgate.net

However, the specific caspases (e.g., caspase-3, -8, -9) that are activated and the exact components of the redox-sensitive pathways that are modulated by this compound are not fully characterized. Future research should aim to pinpoint these molecular targets. Investigating its influence on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is a known target for the aglycone myricetin (B1677590), would be a critical step forward. researchgate.netnih.gov Furthermore, while general anti-inflammatory and antioxidant activities are attributed to myricetin and its glycosides, the specific contribution and mechanism of the xyloside derivative need to be isolated and studied in detail. nih.govresearchgate.net

Development of Novel Derivatives with Enhanced Bioactivity

The bioactivity of flavonoids can be significantly altered by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence pharmacological effects. For myricetin, the number and position of hydroxyl groups are known to be critical for its activity. nih.govnih.gov The glycosidic linkage, in this case to a xylopyranoside, also profoundly impacts properties like solubility and bioavailability.

Future efforts should focus on the semi-synthesis or total synthesis of novel derivatives of this compound. For example, acetylation or galloylation of the sugar moiety could be explored, drawing inspiration from related natural compounds like myricetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, which has shown significant biological activity. researchgate.netnih.gov Creating a library of such derivatives and screening them for enhanced bioactivity—be it anticancer, anti-inflammatory, or α-glucosidase inhibitory effects—could lead to the development of more potent and specific therapeutic agents. researchgate.net These studies would also help establish robust SAR models, guiding the rational design of future compounds. researchgate.net

Application of Advanced Preclinical Research Models

The majority of the research involving this compound has been conducted in vitro, often as part of a complex plant extract. researchgate.netnih.gov To validate these initial findings and assess the compound's true therapeutic potential, a transition to advanced preclinical models is essential. The use of in vivo animal models is a critical next step.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive, unbiased view of the molecular effects of this compound, the integration of "omics" technologies is a promising future direction. These technologies can provide a systems-level understanding of the compound's mechanism of action.

Proteomics: This could be used to identify the full spectrum of protein targets that this compound interacts with or whose expression it modifies within a cell.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression following treatment can reveal which genes and signaling pathways are activated or suppressed by the compound.

Metabolomics: This would allow researchers to trace the metabolic fate of the compound within an organism and to understand its impact on the broader metabolic network of the cell.

By combining these approaches, researchers can move beyond single-target investigations to build a comprehensive network of the compound's biological interactions, potentially uncovering novel mechanisms and applications.

Addressing Specific Research Gaps in Glycoside Research

A significant challenge in the study of this compound is the scarcity of dedicated research. The compound is often mentioned as one of many constituents in a plant extract rather than being the primary subject of investigation. nih.govresearchgate.net A major research gap is the lack of a comprehensive scientific review focused solely on this compound. Such a review would be invaluable for consolidating the fragmented existing data and highlighting specific areas for future investigation.

Further research must focus on isolating or synthesizing the pure compound to enable precise biological and pharmacological evaluation, thereby avoiding the confounding effects of other molecules present in extracts. There is a need for systematic studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as the xyloside moiety likely influences its bioavailability compared to its aglycone, myricetin. Closing these fundamental gaps is a prerequisite for any meaningful translational progress.

Q & A

Basic Research Questions

Q. What are the key methodologies for structural characterization of myricetin-3-O-β-D-xylopyranoside, and how do they address stereochemical complexity?

  • Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1D/2D) to resolve glycosidic linkage positions (e.g., β-D-xylopyranosyl substitution at the 3-OH of myricetin). High-resolution mass spectrometry (HR-MS) confirms molecular formula (e.g., C26H28O17, MW 612.49) . X-ray crystallography or circular dichroism (CD) may resolve stereochemistry, particularly for distinguishing α/β anomers and verifying xylose configuration. Comparative analysis with reference compounds like quercetin-3-O-β-D-xyloside can validate spectral assignments .

Q. How can researchers identify natural sources of myricetin-3-O-β-D-xylopyranoside, and what analytical techniques are critical for quantification?

  • Answer : Targeted plant screening involves HPLC-DAD/UV coupled with LC-MS/MS for specificity. For example, myricetin glycosides are abundant in Myricaceae family plants. Solid-phase extraction (SPE) or preparative TLC isolates the compound, while quantification uses calibration curves with purified standards (purity ≥95%) . NMR and enzymatic hydrolysis (β-xylosidase treatment) confirm the xylose moiety .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s antioxidant mechanisms in cellular models, and how can contradictory data from ROS scavenging assays be resolved?

  • Answer : Use cell-based assays (e.g., DCFH-DA for ROS detection) with dose-response curves (1–100 µM) and positive controls (e.g., ascorbic acid). Contradictions may arise from differences in cell permeability, assay pH, or interference from co-extracted phenolics. Normalize data to cell viability (MTT assay) and validate via orthogonal methods (e.g., FRAP or ORAC assays) . Advanced metabolomics can identify downstream targets (e.g., Nrf2 pathway activation) .

Q. How can researchers address challenges in the chemical synthesis of myricetin-3-O-β-D-xylopyranoside, particularly regioselective glycosylation?

  • Answer : Regioselective synthesis requires protecting group strategies (e.g., benzyl or acetyl groups) for myricetin’s 5,7,3',4',5'-hydroxyls. Glycosylation employs Schmidt’s trichloroacetimidate method with β-D-xylopyranosyl donors. Microwave-assisted synthesis improves yield and stereocontrol . Post-synthesis, deprotection (e.g., catalytic hydrogenation) and HPLC purification (>98% purity) are critical. Characterization via NOESY NMR confirms β-linkage .

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects) across studies?

  • Answer : Contradictions may stem from purity issues (e.g., residual solvents in commercial samples), assay conditions (e.g., serum interference), or cell type-specific responses. Standardize protocols using certified reference materials (CRMs) and report purity data (e.g., HPLC chromatograms) . Mechanistic studies (e.g., NF-κB inhibition assays) should include kinetic analyses to differentiate direct vs. indirect effects .

Methodological Notes

  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full spectral data in supplementary materials and detailed synthesis protocols .
  • Ethical Compliance : For in vivo studies, ensure IRB approval and align with biomedical research frameworks (e.g., participant selection criteria and informed consent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.